4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a chemical compound characterized by a bromine atom and a difluoropropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with appropriate halogenating and difluorinating agents under controlled conditions. One common method includes the bromination of 1-(2,2-difluoropropyl)-1H-pyrazole using bromine in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Bromate derivatives
Reduction: Difluoropropyl-substituted pyrazoles without bromine
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may bind to specific enzymes or receptors, inhibiting their activity. The exact mechanism can vary based on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-Bromo-4-(2,2-difluoropropyl)benzene
4-Bromo-1,2-difluorobenzene
Uniqueness: 4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts different chemical properties compared to benzene-based compounds
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-6(8,9)4-11-3-5(7)2-10-11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGOFWRHYGABGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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